molecular formula C21H21N5O3S B2449951 N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-38-9

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2449951
CAS RN: 1021026-38-9
M. Wt: 423.49
InChI Key: YCBBMYNCUAOOMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single-crystal X-ray crystallographic studies . Single crystals were developed for some of the most active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Scientific Research Applications

Antimicrobial and Antioxidant Activity

Research has explored the synthesis of various compounds with structural similarities to N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide, investigating their antimicrobial and antioxidant activities. A study by Devi, Ramaiah, Roopa, and Vaidya (2010) detailed the creation of Schiff bases and azetidione derivatives, which demonstrated notable antimicrobial and antioxidant properties (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Antiallergic Compounds

In the realm of allergy treatment, research by Georgiev et al. (1987) synthesized a series of related compounds, exhibiting strong antiallergic activities in various assays (Georgiev et al., 1987).

Synthesis of Heterocycles

Ergun et al. (2014) reported on the synthesis of novel compounds including furan-fused heterocycles. These compounds were developed from acid derivatives and exhibited interesting chemical properties, relevant for further medicinal chemistry research (Ergun et al., 2014).

Potential PET Agent for Imaging

Wang et al. (2018) synthesized a compound structurally related to this compound, which was evaluated as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation (Wang et al., 2018).

Antimicrobial Agents

Chambhare et al. (2003) explored the synthesis of carboxamide and thienopyrimidinone derivatives, which showed significant antibacterial and antimycobacterial activity, demonstrating their potential as antimicrobial agents (Chambhare et al., 2003).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources I found, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c27-20(26-12-10-25(11-13-26)16-5-2-1-3-6-16)15-30-19-9-8-18(23-24-19)22-21(28)17-7-4-14-29-17/h1-9,14H,10-13,15H2,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBBMYNCUAOOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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